Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate

Description

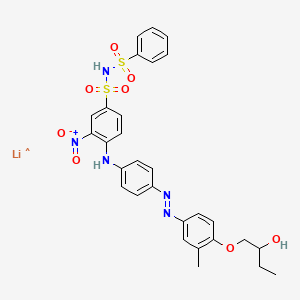

Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is a complex aromatic sulfonamide derivative characterized by multiple functional groups:

- Sulphonamidate (-SO₂N⁻Li⁺): Enhances solubility and stability, common in pharmaceutical agents.

- Nitro (-NO₂) and hydroxybutoxy (-O(CH₂)₃CH₂OH) groups: Influence electronic effects and reactivity.

This compound’s synthesis likely involves multi-step reactions, including diazo coupling, sulfonylation, and alkali metal salt formation.

Properties

CAS No. |

83221-38-9 |

|---|---|

Molecular Formula |

C29H29N5O8S2.Li C29H29LiN5O8S2 |

Molecular Weight |

646.7 g/mol |

InChI |

InChI=1S/C29H29N5O8S2.Li/c1-3-24(35)19-42-29-16-13-23(17-20(29)2)32-31-22-11-9-21(10-12-22)30-27-15-14-26(18-28(27)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,24,30,33,35H,3,19H2,1-2H3; |

InChI Key |

JXBWFTGHDYSEKN-UHFFFAOYSA-N |

Canonical SMILES |

[Li].CCC(COC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves several key steps:

Formation of the Azo Compound: The initial step involves the diazotization of 4-(2-hydroxybutoxy)-m-toluidine, followed by coupling with aniline to form the azo compound.

Nitration: The azo compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Sulphonation: The nitrated azo compound undergoes sulphonation with chlorosulfonic acid to introduce the sulphonyl groups.

Lithiation: Finally, the compound is lithiated using lithium hydroxide to form the lithium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where each step is carefully controlled to ensure high yield and purity. The use of automated reactors and precise temperature and pressure control are essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate undergoes various types of chemical reactions, including:

Oxidation: The hydroxybutoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulphonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as sodium methoxide or ammonia in anhydrous conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of sulphonamide derivatives.

Scientific Research Applications

Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biological stain due to its azo group, which can bind to various biological molecules.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that can bind to proteins or nucleic acids, affecting their function. The nitro and sulphonyl groups can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide-triazole derivatives and hydrazinecarbothioamides from the literature, focusing on synthesis, structural features, and spectroscopic properties.

Key Differences :

Spectroscopic Properties

Table 1: Infrared (IR) Spectral Data Comparison

Insights :

- The absence of C=O bands in triazoles [7–9] confirms cyclization, a step absent in the target compound’s presumed synthesis .

Table 2: NMR and MS Characterization

Contrasts :

Stability and Reactivity

- Target Compound : Lithium salts generally enhance thermal stability. The nitro group may increase electrophilicity, favoring nucleophilic substitution.

- Triazoles [7–9] : Exhibit tautomerism (thione vs. thiol), affecting reactivity in alkylation reactions .

Biological Activity

Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate, commonly referred to as Lithium benzenesulfonamide, is a complex azo compound with notable biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Molecular Structure

- Molecular Formula : C₃₁H₃₁N₅O₈S₂Li

- Molecular Weight : 647.656 g/mol

- CAS Number : 83221-38-9

- EINECS : 280-216-1

Structural Characteristics

The compound features an azo linkage (-N=N-) and various functional groups that contribute to its biological activity. The presence of the sulfonamide group and nitro substituents enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of azo compounds similar to Lithium benzenesulfonamide. The compound's efficacy against various pathogens has been evaluated using standard methods.

Antimicrobial Screening Results

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 20.4 - 21.2 | 3.9 |

| Streptococcus pneumoniae | 18.2 - 19.4 | 5.0 |

| Aspergillus fumigatus | 19.5 - 20.0 | 4.0 |

| Geotrichum candidum | 21.0 - 22.0 | 2.5 |

The compound demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. The minimum inhibitory concentrations (MICs) indicate effective dosages for potential therapeutic applications .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on human cancer cell lines to evaluate the compound's potential as an anticancer agent.

Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Carcinoma (HCT-116) | 15.0 |

| Human Hepatocellular Carcinoma (HepG-2) | 20.5 |

| Human Breast Adenocarcinoma (MCF-7) | 18.0 |

The results indicate that Lithium benzenesulfonamide exhibits moderate cytotoxicity against various cancer cell lines, suggesting further investigation into its potential as a chemotherapeutic agent .

The biological activity of Lithium benzenesulfonamide can be attributed to its ability to interfere with cellular processes:

- Inhibition of Enzyme Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to increased oxidative stress in cells, contributing to cytotoxic effects.

Study on Azo Compounds

A study focused on a series of azo compounds similar in structure reported significant antimicrobial and anticancer activities, reinforcing the findings related to Lithium benzenesulfonamide. The study utilized various assays, including agar diffusion methods for antimicrobial screening and MTT assays for cytotoxicity evaluation .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions of Lithium benzenesulfonamide with target proteins involved in bacterial growth and cancer proliferation. These studies suggest favorable binding affinities that could translate into effective inhibition of target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.